Cas no 1003886-03-0 ((4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole])
![(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] structure](https://fr.kuujia.com/scimg/cas/1003886-03-0x500.png)
1003886-03-0 structure
Nom du produit:(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] Propriétés chimiques et physiques
Nom et identifiant
-
- (4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]
- (4S)-4-benzyl-2-{1-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl}-4,5-dihydro-1,3-oxazole
- BS-45328
- E74991
- CS-0104010
- (4S)-4-benzyl-2-[1-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-dihydro-1,3-oxazole
- (4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole)
- 1003886-03-0
-
- Piscine à noyau: 1S/C24H26N2O2/c1-3-8-18(9-4-1)14-20-16-27-22(25-20)24(12-7-13-24)23-26-21(17-28-23)15-19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2
- La clé Inchi: KJPOBVNUFCEBHH-UHFFFAOYSA-N
- Sourire: O1CC(CC2C=CC=CC=2)N=C1C1(C2=NC(CC3C=CC=CC=3)CO2)CCC1
Propriétés calculées
- Qualité précise: 374.199428076g/mol
- Masse isotopique unique: 374.199428076g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 6
- Complexité: 550
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 43.2
- Le xlogp3: 4.4
(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S91380-100mg |
(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
1003886-03-0 | 95% | 100mg |
¥554.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S91380-1g |
(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
1003886-03-0 | 95% | 1g |
¥3284.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S91380-250mg |
(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
1003886-03-0 | 95% | 250mg |
¥1051.0 | 2024-07-19 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj1984-100mg |
(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] |
1003886-03-0 | 100mg |
¥0.0 | 2024-07-19 | ||
eNovation Chemicals LLC | Y1235061-100mg |
(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
1003886-03-0 | 95% | 100mg |
$130 | 2024-06-05 | |
eNovation Chemicals LLC | Y1235061-50mg |
(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
1003886-03-0 | 95% | 50mg |
$100 | 2025-02-24 | |
Aaron | AR01KLPY-1g |
(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
1003886-03-0 | 95% | 1g |
$460.00 | 2025-02-12 | |
Aaron | AR01KLPY-250mg |
(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
1003886-03-0 | 95% | 250mg |
$146.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1235061-1g |
(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
1003886-03-0 | 95% | 1g |
$485 | 2025-02-24 | |
eNovation Chemicals LLC | Y1235061-250mg |
(4S,4'S)-2,2'-(Cyclobutane-1,1-diyl)bis(4-benzyl-4,5-dihydrooxazole) |
1003886-03-0 | 95% | 250mg |
$170 | 2025-02-24 |
(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole] Littérature connexe
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
5. Book reviews
1003886-03-0 ((4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]) Produits connexes
- 951886-63-8(2-Bromo-3'-fluoro-5'-methylbenzophenone)
- 1172500-72-9(N-4-chloro-2-(2-chlorobenzoyl)phenyl-1-methyl-1H-pyrazole-5-carboxamide)
- 1698424-91-7(1-{pyrazolo1,5-apyrazin-3-yl}butane-1,3-dione)
- 743453-44-3(2-(3-Methylbut-2-enamido)-4-phenylthiophene-3-carboxylic Acid)
- 1805685-61-3(3-Bromo-1-(3-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one)
- 2171262-13-6(4-(2S)-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid)
- 1697106-83-4(3-(3-aminopropyl)-8-oxa-1,3-diazaspiro4.5decane-2,4-dione)
- 877791-28-1(N-(4-fluorophenyl)-2,5-dimethyl-3-phenylpyrazolo1,5-apyrimidin-7-amine)
- 1490016-81-3(6-methyl-1-oxaspiro2.6nonane)
- 956274-94-5(2-[2-[2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-3H-benzimidazol-5-yl]phenyl]propan-2-ol)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:1003886-03-0)(4S,4'S)-2,2'-Cyclobutylidenebis[4,5-dihydro-4-(phenylmethyl)oxazole]

Pureté:99%
Quantité:1g
Prix ($):428